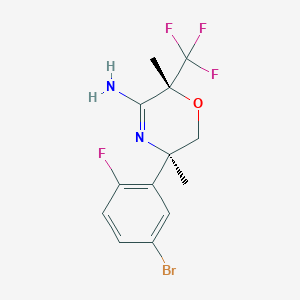![molecular formula C14H26O4 B8278580 (2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B8278580.png)
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is an organic compound that belongs to the class of succinic acid esters This compound is characterized by the presence of a succinic acid backbone with a 4-tert-butyl ester group and a ®-2-methyl-pentyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can be achieved through several methods. One common approach involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including succinic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted esters or acids .
Applications De Recherche Scientifique
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of (S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid di-tert-butyl ester: Similar in structure but with two tert-butyl ester groups.
Succinic acid mono-tert-butyl ester: Contains only one tert-butyl ester group.
Methyl succinate: A simpler ester derivative of succinic acid with a methyl group.
Uniqueness
(S)-2-(®-2-methyl-pentyl)-succinic acid 4-tert-butyl ester is unique due to the presence of both a ®-2-methyl-pentyl substituent and a tert-butyl ester group. This combination of structural features imparts specific chemical and physical properties that differentiate it from other succinic acid derivatives.
Propriétés
Formule moléculaire |
C14H26O4 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(2S,4R)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C14H26O4/c1-6-7-10(2)8-11(13(16)17)9-12(15)18-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,17)/t10-,11+/m1/s1 |
Clé InChI |
YDFXGYXAYDURTF-MNOVXSKESA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)

![(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine](/img/structure/B8278527.png)







![4-tert-butoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B8278575.png)



